molecular formula C35H57NO4 B12727714 N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid CAS No. 150840-26-9

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid

Cat. No.: B12727714
CAS No.: 150840-26-9
M. Wt: 555.8 g/mol
InChI Key: MLIIQDHFRLLINI-SPODLQDHSA-N
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Description

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids This compound is derived from lupane, a naturally occurring triterpene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid typically involves multiple steps starting from lupane. The key steps include:

    Oxidation: Lupane is oxidized to form 3beta-hydroxylup-20(29)-en-28-oic acid.

    Amidation: The carboxylic acid group of 3beta-hydroxylup-20(29)-en-28-oic acid is then reacted with 5-aminopentanoic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as a bioactive agent with anti-inflammatory and anticancer properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It can be used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation and migration of certain cancer cells by interfering with cellular signaling pathways. The compound may also exert anti-inflammatory effects by modulating the activity of enzymes and cytokines involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Ursolic Acid: Known for its anti-inflammatory and anticancer properties.

    Oleanolic Acid: A triterpenoid with hepatoprotective and anti-inflammatory effects.

Uniqueness

N-(3beta-Hydroxylup-20(29)-en-28-oyl)-5-aminopentanoic acid is unique due to its specific structure, which combines the lupane skeleton with an amino acid moiety

Properties

CAS No.

150840-26-9

Molecular Formula

C35H57NO4

Molecular Weight

555.8 g/mol

IUPAC Name

5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C35H57NO4/c1-22(2)23-13-18-35(30(40)36-21-9-8-10-28(38)39)20-19-33(6)24(29(23)35)11-12-26-32(5)16-15-27(37)31(3,4)25(32)14-17-34(26,33)7/h23-27,29,37H,1,8-21H2,2-7H3,(H,36,40)(H,38,39)/t23-,24+,25-,26+,27-,29+,32-,33+,34+,35-/m0/s1

InChI Key

MLIIQDHFRLLINI-SPODLQDHSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCC(=O)O

Origin of Product

United States

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